6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde
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Overview
Description
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde typically involves the introduction of the trifluoromethoxy group to a suitable precursor. One common method includes the reaction of a picolinaldehyde derivative with a trifluoromethoxy-substituted phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as toluene .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. The use of flow reactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: 6-(2-(Trifluoromethoxy)phenyl)picolinic acid.
Reduction: 6-(2-(Trifluoromethoxy)phenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-(Trifluoromethoxy)phenyl)picolinaldehyde
- 6-(4-(Trifluoromethoxy)phenyl)picolinaldehyde
- 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde
Uniqueness
6-(2-(Trifluoromethoxy)phenyl)picolinaldehyde is unique due to the specific positioning of the trifluoromethoxy group, which influences its chemical reactivity and biological activity. The trifluoromethoxy group provides increased stability and lipophilicity compared to other fluorinated substituents, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H8F3NO2 |
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Molecular Weight |
267.20 g/mol |
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-7-2-1-5-10(12)11-6-3-4-9(8-18)17-11/h1-8H |
InChI Key |
TWDBFAPKHYRBOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=N2)C=O)OC(F)(F)F |
Origin of Product |
United States |
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